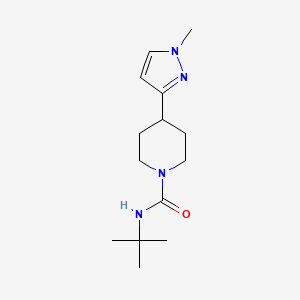![molecular formula C18H19NO3S B6427521 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide CAS No. 2034329-12-7](/img/structure/B6427521.png)
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, which are a key component of this compound, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to create aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . This structure is essential for the compound’s properties and applications .Chemical Reactions Analysis
While specific chemical reactions involving “N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide” are not detailed in the available resources, thiophene derivatives are known to exhibit a variety of biological and physiological functions . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.39. Further physical and chemical properties such as solubility, melting point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of other benzofuran derivatives. Furthermore, it has been used to study the pharmacological properties of other compounds and to develop new drugs.
Mecanismo De Acción
Target of Action
It’s known that thiophene-based compounds, which f6203-1064 is a part of, have been studied for their potential biological activity .
Mode of Action
Result of Action
Studies have shown that compounds similar to F6203-1064 can cause a decrease in cell viability and induce apoptosis in cancer cells. They have also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide has several advantages when used in lab experiments. It is relatively easy to synthesize, and it is highly soluble in water. Furthermore, it has a high potency and is relatively stable in aqueous solutions. However, it is also relatively expensive, and it is not as widely available as some other compounds.
Direcciones Futuras
There are several potential future directions for research on N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide. These include further studies on its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in medicinal chemistry and drug development. Additionally, further studies could be conducted to explore the structure-activity relationships of other benzofuran derivatives. Finally, further research could be conducted to improve the synthesis method and to develop more cost-effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide has been reported in several studies. The most common method involves the reaction of 5-hydroxy-3-(thiophen-3-yl)pentanal with 1-benzofuran-2-carboxylic acid in the presence of an acid catalyst such as p-toluenesulfonic acid (TSA). The reaction is typically carried out at room temperature and yields this compound in high yields.
Safety and Hazards
Specific safety and hazard information for this compound is not available in the resources. As with any synthetic cannabinoid, caution should be exercised due to potential psychoactive effects.
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-9-6-13(15-7-10-23-12-15)5-8-19-18(21)17-11-14-3-1-2-4-16(14)22-17/h1-4,7,10-13,20H,5-6,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVMVFHWJHXLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427448.png)

![2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427467.png)
![5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6427475.png)
![1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B6427485.png)
![2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B6427487.png)
![2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427488.png)
![2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide](/img/structure/B6427504.png)
![N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427506.png)
![2-{1-oxo-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B6427510.png)
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427515.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6427527.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide](/img/structure/B6427533.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427534.png)